Phenserine - 101246-66-6

Phenserine

Catalog Number: EVT-279504
CAS Number: 101246-66-6
Molecular Formula: C20H23N3O2
Molecular Weight: 337.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Phenserine is a derivative of the classical cholinesterase inhibitor, physostigmine, and has been extensively studied for its potential therapeutic effects, particularly in the context of Alzheimer's disease (AD). It is a selective, non-competitive inhibitor of acetylcholinesterase (AChE) and has been shown to have a range of pharmacological actions that may contribute to its efficacy in treating cognitive impairments associated with various neurological conditions5.

(-)-Physostigmine

Relevance: (-)-Physostigmine shares a similar core structure with phenserine, consisting of a tricyclic ring system with a carbamate moiety. [] The difference lies in the substitution at the phenyl ring, where phenserine has a phenyl group instead of a methoxy group in (-)-Physostigmine. This modification in phenserine contributes to its improved potency, selectivity for AChE over butyrylcholinesterase (BChE), and reduced toxicity compared to (-)-Physostigmine. [, , , ]

(+)-Phenserine (Posiphen)

Compound Description: (+)-Phenserine, also known as posiphen, is the less studied enantiomer of (−)-phenserine. It exhibits weaker AChE inhibitory activity compared to (−)-phenserine but retains the ability to reduce amyloid-β precursor protein (APP) expression, making it a potential therapeutic candidate for Alzheimer's disease. [, ]

Relevance: (+)-Phenserine shares the exact same structure as (−)-phenserine but differs in its three-dimensional arrangement of atoms. This difference results in distinct pharmacological profiles, with (+)-phenserine exhibiting a much weaker inhibitory effect on AChE compared to (−)-phenserine. [, ] Despite this, both enantiomers demonstrate comparable potency in reducing APP expression, suggesting that this effect is not solely mediated by AChE inhibition. [, , ]

N1-Norphenserine

Compound Description: N1-Norphenserine is a primary metabolite of both (−)-phenserine and (+)-phenserine, formed through metabolic processes in vivo. It exhibits neurotrophic and neuroprotective properties, along with moderate AChE inhibitory activity. [, ]

Relevance: N1-Norphenserine is structurally similar to phenserine, with the key difference being the loss of a methyl group from the nitrogen atom (N1) on the carbamate side chain. [, ] Despite this structural modification, N1-norphenserine retains neuroprotective and neurotrophic activities, albeit potentially through different signaling pathways. [, ] Additionally, it exhibits a weaker AChE inhibitory activity compared to phenserine. [, ]

N8-Norphenserine

Compound Description: N8-Norphenserine, another primary metabolite of phenserine, is structurally analogous to N1-norphenserine, with the demethylation occurring at the nitrogen atom (N8) within the tricyclic ring system. Similar to N1-norphenserine, it displays neuroprotective properties but with minimal AChE inhibitory activity. [, ]

Relevance: N8-Norphenserine is similar in structure to phenserine, with the only difference being the loss of a methyl group from the nitrogen atom (N8) in the tricyclic ring system. [, ] This minor structural alteration significantly reduces its AChE inhibitory activity compared to phenserine. [, ] Despite this, N8-norphenserine retains neuroprotective effects, highlighting the potential for non-cholinergic mechanisms contributing to its therapeutic benefits. [, ]

N1,N8-Bisnorphenserine

Compound Description: N1,N8-Bisnorphenserine represents a further metabolized form of phenserine, lacking methyl groups at both N1 and N8 positions. This metabolite exhibits potent AChE inhibitory activity, even surpassing that of the parent compound phenserine. [, , ]

Relevance: N1,N8-Bisnorphenserine is a metabolite of phenserine that has undergone demethylation at both the N1 and N8 positions. [, , ] Despite these structural changes, it demonstrates significant potency in inhibiting AChE, even surpassing that of phenserine itself. [, , ] This highlights the potential for active metabolites to contribute to the overall efficacy and pharmacological profile of phenserine.

2-([Pyridine-2-ylmethyl]-amino)-phenol (2-PMAP)

Compound Description: 2-PMAP is a small molecule identified as a novel inhibitor of APP synthesis. It acts by directly targeting APP mRNA translation, leading to reduced Aβ production. [, ]

Relevance: While structurally distinct from phenserine, 2-PMAP shares a common mechanism of action by inhibiting APP synthesis, ultimately leading to lower Aβ levels. [, ] This highlights the importance of APP synthesis as a therapeutic target in Alzheimer's disease and suggests potential alternative strategies to AChE inhibition.

Cymserine

Compound Description: Cymserine is a phenserine analog designed to selectively inhibit BChE. It serves as a tool compound to investigate the potential therapeutic benefits of selective BChE inhibition in Alzheimer's disease. []

Relevance: Cymserine, though structurally related to phenserine, is engineered to specifically target BChE, offering a distinct pharmacological profile compared to phenserine's AChE selectivity. [] This selectivity allows for investigating the potential therapeutic role of BChE inhibition in Alzheimer's disease, independent of AChE-mediated effects.

Tolserine

Compound Description: Tolserine represents another phenserine analog, initially identified as a potent and selective AChE inhibitor. Subsequent modifications based on cymserine's structure led to the development of tolserine analogs lacking selectivity for either AChE or BChE. []

Applications in Various Fields

Alzheimer's Disease

In AD, phenserine has been shown to improve cognitive performance in animal models and reduce levels of Aβ in vitro and in vivo5. Clinical studies have indicated that phenserine is well-tolerated and can lead to improvements in cognitive function in patients with AD5.

Traumatic Brain Injury

Phenserine has demonstrated efficacy in ameliorating cognitive impairments and neuroinflammation following traumatic brain injury (TBI) in mouse models. It has been shown to reduce contusion volume, mitigate oxidative stress, and regulate gene expression pathways associated with neurodegeneration49.

Synthesis and Structure-Activity Relationships

Research into the synthesis of phenserine and its analogs has provided insights into the structure-activity relationships that govern its cholinesterase inhibitory actions. Modifications to the phenylcarbamoyl moiety and the introduction of various substituents have been explored to optimize its selectivity and potency7810.

Classification and Source

Phenserine belongs to the class of compounds known as carbamates, specifically phenylcarbamates. It is derived from eseroline, a natural product, and has been modified to enhance its pharmacological properties. The synthesis of phenserine involves complex organic chemistry techniques aimed at creating compounds with improved efficacy against Alzheimer's-related cognitive decline.

Synthesis Analysis

The synthesis of phenserine has been explored through various methodologies. One notable method involves a total synthesis via a [4+1] cyclization reaction between a bis(alkylthio)carbene and an indole isocyanate. This process allows for the formation of the key pyrroloindoline structure integral to phenserine's activity.

Key steps in the synthesis include:

  • Formation of intermediates: The initial steps involve creating intermediates that are subsequently transformed into phenserine through a series of reactions including alkylation and cyclization.
  • Cascade reactions: Efficient cascade reactions are utilized to introduce substituents at critical positions on the phenserine molecule, enhancing its biological activity.
  • Reductive cyclization: This technique is employed to finalize the structure while maintaining high yields and purity levels.

The detailed synthetic pathway often includes purification steps such as chromatography to isolate the desired product from by-products.

Molecular Structure Analysis

Phenserine has a molecular formula of C20H23N3O2C_{20}H_{23}N_{3}O_{2} and a molar mass of approximately 337.423 g/mol. The compound features a complex structure characterized by:

  • Pyrroloindoline core: This core structure is crucial for its biological activity.
  • Functional groups: The presence of amine and carbamate functional groups contributes to its interaction with biological targets.

The three-dimensional conformation of phenserine allows it to effectively bind to acetylcholinesterase, inhibiting its activity and thus prolonging the action of acetylcholine in synaptic clefts.

Chemical Reactions Analysis

Phenserine undergoes various chemical reactions that are critical for its pharmacological activity:

  • Acetylcholinesterase inhibition: By binding to the active site of acetylcholinesterase, phenserine prevents the hydrolysis of acetylcholine, leading to increased levels of this neurotransmitter in synapses.
  • Metabolism: In vivo studies show that phenserine is metabolized in the liver, producing metabolites such as (−)-N1-norphenserine and (−)-N8-norphenserine, which may also exhibit biological activity.

The compound's interactions with other biochemical pathways have been studied to understand its broader implications in neurodegenerative diseases.

Mechanism of Action

Phenserine's mechanism of action can be classified into two primary pathways:

  1. Cholinergic Mechanism: As an acetylcholinesterase inhibitor, phenserine enhances cholinergic signaling by preventing the breakdown of acetylcholine. This leads to improved cognitive functions in Alzheimer's patients by facilitating neurotransmission.
  2. Non-Cholinergic Mechanism: Phenserine also exhibits neuroprotective properties by modulating neurotrophic factors such as brain-derived neurotrophic factor (BDNF). It has been shown to reduce neuronal apoptosis through mechanisms involving anti-apoptotic proteins like Bcl-2 while decreasing pro-apoptotic factors.

Research indicates that phenserine interacts with β-amyloid precursor protein processing, reducing amyloid-beta peptide levels associated with Alzheimer’s pathology.

Physical and Chemical Properties Analysis

Phenserine possesses distinct physical and chemical properties that contribute to its pharmacological profile:

  • Melting Point: Approximately 150 °C.
  • Solubility: Highly soluble in organic solvents, which aids in its bioavailability.
  • Bioavailability: Reported to be around 100%, allowing for effective delivery across the blood-brain barrier.
  • Elimination Half-Life: Approximately 12.6 minutes in plasma but exhibits prolonged action due to its effects lasting up to 8.25 hours post-administration.

These properties are crucial for understanding how phenserine behaves within biological systems and its therapeutic potential.

Applications

Phenserine has been primarily researched for its applications in treating Alzheimer's disease. Its role as an acetylcholinesterase inhibitor positions it as a candidate for improving cognitive function in affected individuals. Additionally, ongoing studies explore:

  • Development of analogues: Researchers are synthesizing various analogues of phenserine to enhance selectivity and potency against cholinesterases.
  • Neuroprotective therapies: Investigating its potential beyond cholinergic mechanisms could lead to novel treatments for other neurodegenerative disorders.
Introduction to Phenserine: Historical Context and Pharmacological Significance

Discovery and Development within the National Institute on Aging

Phenserine ((-)-N-phenylcarbamoyl eseroline) emerged from the National Institute on Aging’s intramural drug discovery program in the early 1990s. Spearheaded by Nigel Greig, this initiative aimed to address the limitations of existing acetylcholinesterase inhibitors for Alzheimer’s disease. Physostigmine, though effective, exhibited poor brain permeability, short duration of action, and significant cholinergic toxicity. Phenserine was patented by the NIA in 1995 as a superior acetylcholinesterase inhibitor with optimized pharmacokinetic properties [1] [6]. By 2000, an additional patent was filed covering Phenserine’s novel ability to suppress amyloid precursor protein synthesis, reflecting expanded therapeutic potential beyond symptomatic treatment [5]. The compound was subsequently licensed to Axonyx Corporation for clinical development, progressing to Phase III trials by 2003 [1]. Despite promising preclinical data, Phase III trials (2003-2006) failed to demonstrate statistical efficacy in primary endpoints. Retrospective analyses attributed this to methodological flaws—including inadequate dose optimization and high inter-site variability—rather than inherent drug inefficacy [2] [5].

Table 1: Key Milestones in Phenserine Development

YearDevelopment PhaseKey Advance
1993Preclinical ValidationDemonstrated long-acting cholinesterase inhibition and cognitive enhancement in rat models [3]
1995NIA Patent IssuedCovered acetylcholinesterase inhibitory activity for Alzheimer’s treatment [1]
2000Expanded Patent FiledAdded claims for amyloid precursor protein synthesis inhibition [5]
2003Phase III Trials InitiatedMulticenter studies across Europe (377 patients) [1]
2006Clinical Development HaltedTrial outcomes deemed statistically non-significant [5]

Structural Evolution from Physostigmine Analogs

Phenserine belongs to the carbamate class of cholinesterase inhibitors, structurally derived from the natural alkaloid physostigmine. Its design incorporated strategic modifications to overcome physostigmine’s limitations:

  • Core Structure: Retains the tricyclic pyrroloindole scaffold of physostigmine, essential for acetylcholinesterase binding [4].
  • Critical Modifications:
  • N-Phenylcarbamate Group: Replaces physostigmine’s methylcarbamate, enhancing lipophilicity and blood-brain barrier penetration (brain-to-plasma ratio of 10:1 vs. physostigmine’s 1:1) [6] [8].
  • Chiral Center: The (-)-enantiomer exhibits 50-fold greater acetylcholinesterase affinity than its (+)-counterpart (Posiphen), though both enantiomers comparably inhibit amyloid precursor protein synthesis [4] [6].
  • Structure-Activity Insights:
  • 3a-methyl group substitution with ethyl or reverse-prenyl chains modulates selectivity for acetylcholinesterase versus butyrylcholinesterase [4].
  • Ortho-substitutions on the phenyl ring (e.g., tolserine) boost human acetylcholinesterase selectivity 200-fold over physostigmine [4].

These refinements yielded improved pharmacodynamics: Phenserine achieves 73.5% acetylcholinesterase inhibition within 5 minutes in rats, sustaining >50% inhibition for 8 hours—significantly longer than physostigmine [3]. Its molecular formula (C₂₀H₂₃N₃O₂) and stereospecific configuration ([3aS,8aR]) underpin this enhanced profile [1] [8].

Dual Mechanism of Action: Cholinergic and Non-Cholinergic Pathways

Cholinergic Mechanisms

Phenserine functions as a reversible, non-competitive acetylcholinesterase inhibitor with high brain selectivity. Key characteristics include:

  • Potency: Inhibits human erythrocyte acetylcholinesterase at IC₅₀ = 22 nM, with 70-fold selectivity over butyrylcholinesterase (IC₅₀ = 1,560 nM) [1] [6].
  • Pharmacodynamics: Rapidly elevates synaptic acetylcholine concentrations by slowing hydrolysis. Despite a plasma half-life of 12.6 minutes, its slow enzyme dissociation rate extends functional inhibition to >8 hours [1] [3].
  • Cognitive Effects: Reverses scopolamine-induced learning deficits in rat T-maze models (1.5–10 mg/kg doses) and improves spatial memory in aged canines [3] [6]. In Phase II trials, Phenserine (10 mg BID) significantly enhanced paired-associate learning in Alzheimer’s patients versus placebo (p = 0.045) [2] [6].

Non-Cholinergic Mechanisms

Phenserine’s disease-modifying potential stems from amyloid precursor protein and neuroprotective regulation:

  • Amyloid Precursor Protein Suppression:
  • Binds the iron-responsive element in the 5′-untranslated region of amyloid precursor protein mRNA, reducing translation by 40–50% in neuronal cultures (EC₅₀ = 670 nM) [1] [6].
  • Lowers amyloid-β levels by 20–37% in plasma and cerebrospinal fluid in Alzheimer’s trials [5] [6].
  • Neuroprotection:
  • Upregulates neurotrophic factors (BDNF) and anti-apoptotic B-cell lymphoma 2, while suppressing pro-apoptotic caspase-3 and glial fibrillary acidic protein [7].
  • Attenuates matrix metallopeptidase-9, preserving blood-brain barrier integrity after ischemic injury [7].
  • Modulates extracellular signal-regulated kinases-1/2 signaling, critical for neuronal survival during oxygen-glucose deprivation [7] [9].

Table 2: Molecular Targets of Phenserine’s Non-Cholinergic Actions

TargetEffectFunctional Outcome
Amyloid precursor protein mRNATranslational suppression (↓40–50%)Reduced amyloid-β generation
BDNF/B-cell lymphoma 2Expression ↑ 2.9-foldEnhanced neuronal survival and synaptic plasticity
Caspase-3/Glial fibrillary acidic proteinExpression ↓ 25–69%Attenuated apoptosis and neuroinflammation
Extracellular signal-regulated kinases-1/2Phosphorylation ↑ 3.8-foldActivation of neuroprotective pathways

Clinical Translation of Dual Mechanisms

Phase II trials demonstrated trends toward cognitive improvement in Alzheimer’s patients, though statistical significance was limited by design issues [2]. Notably, patients receiving >12 weeks of Phenserine (15 mg BID) showed significant Alzheimer’s Disease Assessment Scale-Cognitive Subscale declines (−3.18 vs. −0.66 for placebo; p = 0.0286), suggesting time-dependent efficacy [2]. Interim biomarker analyses indicated reductions in amyloid-β and amyloid precursor protein, supporting target engagement [5] [6]. Current research focuses on brain-derived exosome biomarkers to quantify Phenserine’s neuroprotective effects in ongoing Phase Ib trials [9].

Properties

CAS Number

101246-66-6

Product Name

Phenserine

IUPAC Name

[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-phenylcarbamate

Molecular Formula

C20H23N3O2

Molecular Weight

337.4 g/mol

InChI

InChI=1S/C20H23N3O2/c1-20-11-12-22(2)18(20)23(3)17-10-9-15(13-16(17)20)25-19(24)21-14-7-5-4-6-8-14/h4-10,13,18H,11-12H2,1-3H3,(H,21,24)/t18-,20+/m1/s1

InChI Key

PBHFNBQPZCRWQP-QUCCMNQESA-N

SMILES

CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC4=CC=CC=C4)C)C

Synonyms

(3aS,8aR)-1,3a,8-trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-yl phenylcarbamate

Canonical SMILES

CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC4=CC=CC=C4)C)C

Isomeric SMILES

C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)OC(=O)NC4=CC=CC=C4)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.